molecular formula C12H14IN B1594322 1-Ethyl-4-methylquinolinium iodide CAS No. 605-59-4

1-Ethyl-4-methylquinolinium iodide

Cat. No.: B1594322
CAS No.: 605-59-4
M. Wt: 299.15 g/mol
InChI Key: VQDKCFLPUPEBJC-UHFFFAOYSA-M
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Description

1-Ethyl-4-methylquinolinium iodide is a quaternary ammonium salt with the molecular formula C12H14IN. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a quinolinium core substituted with ethyl and methyl groups.

Preparation Methods

1-Ethyl-4-methylquinolinium iodide can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylquinoline with iodoethane. This reaction typically occurs in a microwave reaction vial at 130°C for 5 minutes with a ramp time of 2 minutes . Industrial production methods may vary, but they generally follow similar principles, often utilizing microwave synthesis to achieve high yields and reduced reaction times.

Chemical Reactions Analysis

1-Ethyl-4-methylquinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinolinium derivatives.

    Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-methylquinolinium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methylquinolinium iodide involves its interaction with molecular targets through its quinolinium core. The compound can act as an electron acceptor, participating in redox reactions and forming charge-transfer complexes. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-Ethyl-4-methylquinolinium iodide can be compared with other quaternary ammonium salts, such as:

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 1-Butyl-2,3,3-trimethyl-3H-indolium iodide
  • 1,3,3-Trimethyl-2-methyleneindoline

These compounds share similar structural features but differ in their specific substituents and applications. The unique combination of ethyl and methyl groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

1-ethyl-4-methylquinolin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N.HI/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDKCFLPUPEBJC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C2=CC=CC=C21)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883464
Record name Quinolinium, 1-ethyl-4-methyl-, iodide (1:1)
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Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

605-59-4
Record name Quinolinium, 1-ethyl-4-methyl-, iodide (1:1)
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Record name Quinolinium, 1-ethyl-4-methyl-, iodide (1:1)
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Record name Lepidine ethiodide
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Record name Quinolinium, 1-ethyl-4-methyl-, iodide (1:1)
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Record name Quinolinium, 1-ethyl-4-methyl-, iodide (1:1)
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Record name 1-Ethyl-4-methylquinolinium iodide
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Record name 1-Ethyl-4-methylquinolinium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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